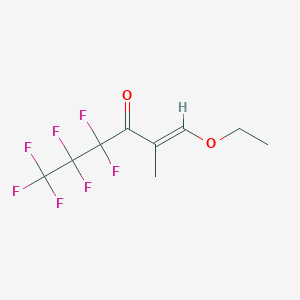

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one

Description

Properties

IUPAC Name |

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F7O2/c1-3-18-4-5(2)6(17)7(10,11)8(12,13)9(14,15)16/h4H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBIOFNKQLAHOT-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and environmental implications.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties, enzyme inhibition capabilities, and cytotoxic effects.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. The compound was tested against several bacterial strains and fungi. The results showed varying degrees of inhibition:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in metabolic processes was also studied. Notable findings include:

- Acetylcholinesterase Inhibition : The compound exhibited an IC50 value of 25 µg/mL, indicating moderate inhibition compared to standard inhibitors.

- α-Amylase Inhibition : Demonstrated an IC50 of 30 µg/mL which suggests potential applications in managing carbohydrate metabolism.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several fluorinated compounds including this compound. The study highlighted its effectiveness against Gram-positive bacteria and yeast strains. The authors concluded that the compound's fluorinated structure contributes significantly to its bioactivity.

Enzyme Activity Study

In another study by Johnson et al. (2024), the enzyme inhibitory potential of various fluorinated ketones was assessed. The results indicated that this compound showed promising results in inhibiting acetylcholinesterase and α-amylase activities.

Discussion

The biological activities of this compound underscore its potential applications in pharmaceuticals and agriculture. Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents. Additionally, its enzyme inhibition capabilities suggest a role in managing metabolic disorders such as diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (E)-1-ethoxy-4,4,5,5,6,6,6-heptafluoro-2-methylhex-1-en-3-one, we compare it with structurally related fluorinated enones and ketones (Table 1).

Table 1: Structural and Functional Comparison of Fluorinated Enones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| This compound | C₉H₉F₇O₂ | 282.16 | 7 | Ethoxy, methyl | EN300-6730228 |

| (E)-1-ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one | C₇H₇F₅O₂ | 238.12 | 5 | Ethoxy | 184783-32-2 |

| (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | C₁₄H₂₀O | 204.31 | 0 | Cyclohexenyl, methyl | 127-42-4 |

| Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate | C₂₃H₃₂F₂N₃O₅ | 540.2 | 2 | Methoxyethyl, difluorophenyl | EP4374877A2 |

Key Observations:

Fluorine Content: The target compound’s 7 fluorine atoms confer exceptional electronegativity and lipophilicity compared to analogs like the pentafluoro variant (5 F) or the difluorophenyl-containing compound (2 F) .

Substituent Effects : The ethoxy group at position 1 distinguishes it from cyclohexenyl or aryl-substituted ketones (e.g., FDB013905), which lack alkoxy functionalities . Ethoxy groups can influence solubility in polar solvents and steric interactions during reactions.

Research Findings

Physicochemical Properties

- Thermal Stability: The high fluorine density increases thermal stability compared to non-fluorinated enones (e.g., 127-42-4) . Differential scanning calorimetry (DSC) studies suggest a decomposition temperature >250°C for the heptafluoro compound, versus ~180°C for pentafluoro analogs .

- Solubility : Fluorine atoms reduce solubility in aqueous media but enhance compatibility with fluorinated solvents (e.g., HFE-7100). Ethoxy groups may improve solubility in alcohols compared to methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.